4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline
Overview
Description
4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C11H7ClF3NO and a molecular weight of 261.63 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its target could be related to the formation of carbon-carbon bonds in organic synthesis.
Mode of Action
The mode of action of 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with a palladium catalyst and an organoboron reagent to form new carbon-carbon bonds . The trifluoromethoxy group in the compound could potentially enhance the reactivity or selectivity of these reactions .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions , it may play a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific context of its use.
Result of Action
The result of the action of this compound is likely the formation of new carbon-carbon bonds through Suzuki–Miyaura coupling reactions . This can lead to the synthesis of complex organic molecules, which could have various effects at the molecular and cellular level depending on the specific molecules synthesized.
Action Environment
The action of this compound is likely influenced by various environmental factors, such as the presence of a suitable catalyst (e.g., palladium) and other reactants (e.g., organoboron reagents), the reaction temperature, and the solvent used . These factors can affect the efficiency and selectivity of the Suzuki–Miyaura coupling reactions in which the compound is used .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to changes in downstream gene expression. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be reversible upon removal of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as modulation of specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell . It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can affect its overall biological activity and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is essential for the compound to exert its biochemical effects effectively.
Preparation Methods
The synthesis of 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline involves several steps. One common method includes the reaction of 4-chloro-2-methylquinoline with trifluoromethoxy-containing reagents under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered chemical properties.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline can be compared with other quinoline derivatives, such as:
4-Chloro-2-methyl-8-trifluoromethyl-quinoline: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Chloro-2-methyl-7-(trifluoromethyl)quinoline: Another derivative with a different position of the trifluoromethyl group.
4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline: Contains both trichloromethyl and trifluoromethyl groups.
Properties
IUPAC Name |
4-chloro-2-methyl-8-(trifluoromethoxy)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c1-6-5-8(12)7-3-2-4-9(10(7)16-6)17-11(13,14)15/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAQYFCPCZWTAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590609 | |
Record name | 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927800-56-4 | |
Record name | 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927800-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-methyl-8-(trifluoromethoxy)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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